Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Description
Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidinone core. This scaffold is substituted at the 3-position with a phenyl group and at the 2-position with a thioether-linked ethyl 2-methylpropanoate side chain. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
ethyl 2-methyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-23-16(22)18(2,3)25-17-19-13-10-11-24-14(13)15(21)20(17)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIZSBVZEGRMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological processes, including cell signaling and regulation.
Mode of Action
For instance, similar compounds have been shown to exhibit a wide spectrum of biological activities.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to exhibit a wide spectrum of biological activities, suggesting that this compound may have diverse molecular and cellular effects.
Biological Activity
Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, structural characteristics, and biological activities, supported by diverse research findings and case studies.
Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate. The resulting structure is characterized by a quinazoline ring and a thieno[3,2-d]pyrimidine moiety, which contribute to its biological properties.
Key Structural Features
- Molecular Formula : C₁₈H₁₆N₂O₃S
- Synthesis Reaction :
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The compound has also shown promise in anticancer research. In a study examining its effects on human cancer cell lines (e.g., breast and lung cancer), it induced apoptosis and inhibited cell proliferation. The underlying mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antibacterial activity against clinical isolates.
- Results : Ethyl 2-methyl-2-(4-oxo...) displayed MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- : The compound's efficacy suggests potential for development as a novel antimicrobial agent.
-
Anticancer Research :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 25 µM.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a thieno[3,2-d]pyrimidinone core with Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate (). However, the latter differs in substituents:
- 3-position : A 4-(trifluoromethoxy)phenyl group (electron-withdrawing) vs. a simple phenyl group in the target compound.
- 2-position: An acetate side chain vs. a bulkier 2-methylpropanoate group. This trifluoromethoxy substitution likely enhances metabolic stability and lipophilicity compared to the phenyl group .
Spectroscopic and Analytical Data
- ’s compound exhibited a high-resolution mass spectrometry (HRMS) experimental value of m/z 390.1370, matching the calculated value, confirming molecular integrity. NMR data revealed characteristic signals for the 4-hydroxyphenyl group (δ 6.7–7.3 ppm) and ester carbonyl (δ 170–175 ppm) .
- ’s compound lacks explicit spectral data but structurally implies distinct ¹³C NMR shifts for the trifluoromethoxy group (δ 120–125 ppm) and acetate carbonyl .
Key Research Findings
- Substituents on the 3-position (e.g., phenyl vs. trifluoromethoxyphenyl) critically influence electronic properties and bioavailability .
- Bulkier ester groups (e.g., 2-methylpropanoate) may hinder crystallization but improve membrane permeability compared to smaller acetates .
- Multicomponent reactions (e.g., Petasis) offer modularity for introducing diverse substituents but often suffer from moderate yields .
Q & A
Q. What synthetic methodologies are recommended for synthesizing Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate?
The compound can be synthesized via cyclocondensation or transition-metal-catalyzed coupling. For example:
- Cyclocondensation : Reflux 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the thieno[3,2-d]pyrimidine core .
- Suzuki-Miyaura coupling : Use PdCl₂(dppf)CH₂Cl₂ as a catalyst with Na₂CO₃ in DMF under microwave irradiation (120°C, 40 minutes) to introduce thioether-linked substituents .
- Thiol-alkylation : React thiol-containing intermediates with ethyl 2-methyl-2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C .
Q. What analytical techniques are critical for characterizing this compound?
- Purity analysis : HPLC (≥99% purity criteria, as validated for related Wnt inhibitors) .
- Structural confirmation :
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm for phenyl groups, thiophene protons at δ 3.2–4.1 ppm) .
- IR : Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the ester and pyrimidinone moieties) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 457.5) .
Q. How should researchers address stability and solubility challenges during storage and handling?
- Storage : Store at –20°C under inert atmosphere (Ar/N₂) to prevent oxidation of the thioether bond .
- Solubility : Use DMSO (2–4 mg/mL) for biological assays; avoid aqueous buffers due to low solubility .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Catalyst screening : Compare PdCl₂(dppf) (yields ~60–70%) with Pd(PPh₃)₄ (yields ~50–55%) under identical conditions .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours (conventional heating) to <1 hour with comparable yields (e.g., 65% vs. 62%) .
- Solvent optimization : Replace DMF with 1,4-dioxane to improve solubility of hydrophobic intermediates, increasing yields by 10–15% .
Q. How should contradictory biological activity data be resolved?
Q. What substituents influence structure-activity relationships (SAR) for Wnt inhibition?
Q. How can computational modeling guide the design of derivatives?
- Docking studies : Use AutoDock Vina to model interactions with Porcupine (Porcn), identifying hydrogen bonds between the pyrimidinone carbonyl and His³⁰⁶ of Porcn .
- DFT calculations : Predict electrophilic reactivity at the sulfur atom (Mulliken charge = –0.35) to prioritize derivatives for synthetic exploration .
Q. What experimental strategies validate target engagement in cellular models?
- Gene knockout : Compare activity in wild-type vs. Porcn⁻/⁻ HEK293T cells to confirm on-target effects .
- Pull-down assays : Use biotinylated probes to isolate Porcn-compound complexes for mass spectrometry validation .
Data Contradiction Analysis Example
Issue : Conflicting reports on synthetic yields (60% vs. 30%) for Pd-catalyzed steps.
Resolution :
Parameter comparison : Lower yields correlate with higher moisture content (>500 ppm in DMF), leading to catalyst deactivation .
Reproducibility : Strict anhydrous conditions (molecular sieves, glovebox) improve yields to 65% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
